4-Bromomethyl-3-phthalimido-pyridine
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Overview
Description
4-Bromomethyl-3-phthalimido-pyridine is a heterocyclic organic compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromomethyl group attached to a pyridine ring and a phthalimido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-3-phthalimido-pyridine typically involves the bromination of 3-phthalimido-pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-3-phthalimido-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminomethyl derivative of the pyridine ring .
Scientific Research Applications
4-Bromomethyl-3-phthalimido-pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-phthalimido-pyridine involves its interaction with nucleophiles through the bromomethyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function . The compound’s effects are mediated through its ability to act as an electrophile, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but lacks the phthalimido group.
3-(Bromomethyl)pyridine: The bromomethyl group is attached to a different position on the pyridine ring.
4-(Chloromethyl)pyridine: Contains a chloromethyl group instead of a bromomethyl group.
Properties
Molecular Formula |
C14H9BrN2O2 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-[4-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-7-9-5-6-16-8-12(9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |
InChI Key |
HSNRAASXNKFNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CN=C3)CBr |
Origin of Product |
United States |
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